4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate
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Overview
Description
4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 2-methylpropyl group and an octyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-Methylpropyl)phenol and 4-(octyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pentyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-(octyloxy)benzoate
- 4-(Butyloxy)phenyl 4-(octyloxy)benzoate
Uniqueness
4-(2-Methylpropyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
62716-86-3 |
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Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C25H34O3/c1-4-5-6-7-8-9-18-27-23-16-12-22(13-17-23)25(26)28-24-14-10-21(11-15-24)19-20(2)3/h10-17,20H,4-9,18-19H2,1-3H3 |
InChI Key |
QIFGVCOCZWDZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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